An In-depth Technical Guide to Bis(phenylsulfonyl)sulfide
An In-depth Technical Guide to Bis(phenylsulfonyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylsulfonyl)sulfide, identified by the CAS number 4388-22-1, is a notable chemical compound within the field of organic synthesis. It serves as a key reagent, primarily as a bifunctional single-sulfur source for the creation of unsymmetrical diaryl sulfides. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its synthetic applications. Particular emphasis is placed on the copper-catalyzed Chan-Lam type cross-coupling reactions with arylboronic acids. While direct biological activities of Bis(phenylsulfonyl)sulfide have not been extensively reported, the significance of the phenylsulfonyl moiety and the diaryl sulfide (B99878) scaffold in medicinal chemistry and drug development is discussed, highlighting the potential of its derivatives as pharmacologically active agents.
Chemical and Physical Properties
Bis(phenylsulfonyl)sulfide is an off-white to pink crystalline powder.[1] A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of Bis(phenylsulfonyl)sulfide
| Property | Value | Reference(s) |
| CAS Number | 4388-22-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₀O₄S₃ | [1][3][4][6] |
| Molecular Weight | 314.4 g/mol | [1][5][6] |
| Appearance | Off-white to pink powder and/or crystals | [1] |
| Melting Point | 129-134 °C | [1][3] |
| Boiling Point | 424.07 °C (rough estimate) | [1][3] |
| Density | 1.5454 g/cm³ (rough estimate) | [1] |
| Flash Point | 259.7 °C | [1] |
| Storage Temperature | Room Temperature, Keep in a dark place, Sealed in dry | [1][2][3] |
| InChI Key | YQUSJUJNDKUWAM-UHFFFAOYSA-N | [3][5][6] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2 | [5] |
Synthesis and Reactivity
Synthesis of Bis(phenylsulfonyl)sulfide
Detailed experimental protocols for the synthesis of Bis(phenylsulfonyl)sulfide are not extensively documented in readily available literature. However, its synthesis can be conceptually approached from its upstream precursors, which include sodium benzenesulfonate, benzenesulfonyl chloride, and benzenesulfinic acid.[1] A plausible synthetic route could involve the reaction of benzenesulfonyl chloride with a sulfur source, such as sodium sulfide, or the dehydrative coupling of benzenesulfinic acid.
Reactivity and Application in the Synthesis of Unsymmetrical Diaryl Sulfides
A primary and significant application of Bis(phenylsulfonyl)sulfide is its role as a bielectrophilic sulfur transfer agent in the synthesis of unsymmetrical diaryl sulfides.[7] This is achieved through a sequential, copper-catalyzed Chan-Lam type cross-coupling reaction with two different aryl nucleophiles, typically arylboronic acids.[2][7]
The proposed mechanism involves the initial reaction of one equivalent of an arylboronic acid with Bis(phenylsulfonyl)sulfide in the presence of a copper catalyst. This is followed by the introduction of a second, different arylboronic acid to complete the synthesis of the unsymmetrical diaryl sulfide. This methodology demonstrates good functional group tolerance and has been applied to the modification of complex bioactive molecules.[2]
Experimental Protocols
General Protocol for the Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfides:
-
Reaction Setup: To a reaction vessel, add Bis(phenylsulfonyl)sulfide (1.0 eq.), the first arylboronic acid (1.1 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable solvent (e.g., an anhydrous, aprotic solvent like 1,4-dioxane (B91453) or toluene).
-
First Coupling: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Second Coupling: Upon consumption of the starting materials, the second arylboronic acid (1.1 eq.) is added to the reaction mixture.
-
Reaction Continuation: The mixture is stirred at the same elevated temperature for an additional period (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical diaryl sulfide.
Visualization of Synthetic Pathways
The synthesis of unsymmetrical diaryl sulfides using Bis(phenylsulfonyl)sulfide can be visualized as a sequential process.
Caption: Synthesis of Unsymmetrical Diaryl Sulfides.
Relevance in Drug Development
Direct biological activity or cytotoxicity data for Bis(phenylsulfonyl)sulfide is not currently available in the public domain. However, its significance in drug development is indirect but substantial due to two key factors: the prevalence of the phenylsulfonyl group in medicinal chemistry and the pharmacological potential of diaryl sulfides.
The Phenylsulfonyl Moiety in Medicinal Chemistry
The phenylsulfonyl group is a well-established pharmacophore found in a wide array of therapeutic agents.[5] Its presence in a molecule can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. Compounds incorporating a phenylsulfonyl moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][8]
Biological Activity of Diaryl Sulfides
Diaryl sulfides, the products of reactions utilizing Bis(phenylsulfonyl)sulfide, represent a class of compounds with significant therapeutic potential. Various substituted diaryl sulfides have been synthesized and evaluated for their biological activities. For instance, certain diaryl sulfide derivatives have shown promising results as selective anti-breast-cancer agents and as antitubulin and cytotoxic agents.[1][2][3][4] The ability to efficiently synthesize a diverse library of unsymmetrical diaryl sulfides using Bis(phenylsulfonyl)sulfide provides a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
Bis(phenylsulfonyl)sulfide is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319). Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Bis(phenylsulfonyl)sulfide is a valuable and versatile reagent in organic synthesis, primarily serving as an efficient precursor for the construction of unsymmetrical diaryl sulfides. Its utility in copper-catalyzed cross-coupling reactions opens avenues for the creation of diverse molecular architectures. While the direct biological profile of Bis(phenylsulfonyl)sulfide remains to be elucidated, its role in the synthesis of pharmacologically relevant scaffolds, such as diaryl sulfides, underscores its importance for the fields of medicinal chemistry and drug development. Further research into the synthesis and reactivity of this compound, as well as the biological evaluation of its derivatives, is warranted to fully explore its potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
